1,3-Dibromoacetone

説明

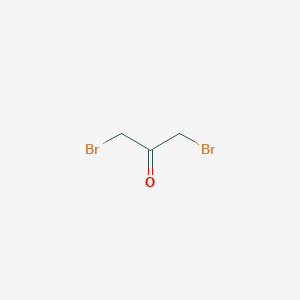

Structure

3D Structure

特性

IUPAC Name |

1,3-dibromopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2O/c4-1-3(6)2-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQKDSXCDXHLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061156 | |

| Record name | 1,3-Dibromo-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816-39-7 | |

| Record name | 1,3-Dibromo-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=816-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-2-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromoacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dibromo-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibromoacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dibromoacetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9T6SLA83G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-Dibromoacetone: A Technical Guide to Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromoacetone (CAS No. 816-39-7) is a highly reactive, bifunctional electrophilic ketone that serves as a versatile building block in organic synthesis and a powerful tool in chemical biology. Its two reactive carbon-bromine bonds allow for sequential nucleophilic substitutions, making it an ideal reagent for constructing heterocyclic systems, cross-linking biomolecules, and synthesizing complex organic molecules. This guide provides an in-depth overview of its chemical properties, reactivity, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights relevant to research and development.

Chemical and Physical Properties

This compound is typically a yellow to brown liquid or a low-melting solid with a pungent odor.[1] It is sensitive to air and moisture and should be handled with appropriate precautions.[2] It is soluble in various organic solvents such as acetone (B3395972), chloroform, dichloromethane, and methanol (B129727).[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 816-39-7 | [4] |

| Molecular Formula | C₃H₄Br₂O | [1] |

| Molecular Weight | 215.87 g/mol | [2][4] |

| Appearance | Yellow to dark brown liquid or white to pale yellow crystalline solid | [1][2][4] |

| Melting Point | 29-30 °C | [2] |

| Boiling Point | 97-98 °C at 21-22 mmHg | [2] |

| InChI Key | LQQKDSXCDXHLLF-UHFFFAOYSA-N | [4] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, methanol | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following table summarizes the expected spectroscopic characteristics.

Table 2: Estimated Spectroscopic Data for this compound

| Technique | Expected Chemical Shift / Frequency | Details |

| ¹H NMR | δ ≈ 4.2 - 4.5 ppm | The four equivalent protons on the two bromomethyl (-CH₂Br) groups are expected to appear as a singlet in this region. The exact shift is influenced by the solvent. |

| ¹³C NMR | δ ≈ 35 - 40 ppm (C-Br) δ ≈ 190 - 200 ppm (C=O) | Two signals are expected: one for the two equivalent bromomethyl carbons and a downfield signal for the ketone carbonyl carbon. |

| IR Spectroscopy | 1720-1740 cm⁻¹ (strong) | A strong absorption band characteristic of the C=O (ketone) stretch is the most prominent feature. |

Synthesis of this compound

This compound can be synthesized through several methods, with the direct bromination of acetone being a common laboratory-scale approach.

Synthesis by Direct Bromination of Acetone

This method involves the reaction of acetone with bromine in an acidic aqueous medium. The reaction produces a mixture of mono- and di-brominated acetones, from which this compound can be isolated.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Acetone (500 ml)

-

Bromine (650 ml)

-

Glacial Acetic Acid (375 ml)

-

Water (1600 ml)

-

Round-bottom flask (5 L) equipped with a dropping funnel, mechanical stirrer, and thermometer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Combine 500 ml of acetone, 1600 ml of water, and 375 ml of glacial acetic acid in the 5 L round-bottom flask.

-

Heat the mixture to 70 °C with stirring.

-

Slowly add 650 ml of bromine dropwise from the dropping funnel. Maintain the temperature at 70 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture until the color of the bromine disappears.

-

Allow the mixture to cool to room temperature. The product mixture will separate as a dense oil.

-

Separate the organic layer and purify the product by fractional distillation under reduced pressure.

-

Collect the fraction boiling at 97-98 °C / 21-22 mmHg to obtain this compound.[5]

Note: This reaction should be performed in a well-ventilated fume hood due to the hazardous nature of bromine.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its two electrophilic carbon centers adjacent to the carbonyl group. It readily undergoes sequential Sₙ2 reactions with a wide range of nucleophiles. This bifunctionality makes it a cornerstone reagent in heterocyclic synthesis and bioconjugation.

Heterocyclic Synthesis

This compound is a key precursor for various heterocyclic scaffolds, which are prevalent in pharmaceuticals and functional materials.

In a reaction analogous to the Hantzsch thiazole (B1198619) synthesis, this compound reacts with thioamides or thiourea (B124793) to form 2-aminothiazole (B372263) derivatives. The reaction proceeds via an initial Sₙ2 attack by the sulfur nucleophile, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-(bromomethyl)thiazole

Materials:

-

This compound

-

Thiourea

-

Ethanol (B145695) or Methanol

-

Sodium Bicarbonate (or Sodium Carbonate) solution (5%)

-

Round-bottom flask with reflux condenser and stir bar

-

Beaker, Buchner funnel, filter paper

Procedure (Adapted from a similar synthesis[5]):

-

In a round-bottom flask, combine this compound (1 equivalent) and thiourea (1.1 equivalents).

-

Add ethanol or methanol as a solvent and a magnetic stir bar.

-

Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Pour the reaction mixture into a beaker containing a stirred 5% aqueous solution of sodium bicarbonate to neutralize the HBr byproduct and precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Allow the product to air dry on a watch glass. The product can be further purified by recrystallization if necessary.

This compound undergoes a cyclocondensation reaction with 2-aminopyridines to yield bromomethyl-substituted imidazo[1,2-a]pyridines.[1] This scaffold is of significant interest in medicinal chemistry. The reaction involves the initial alkylation of the endocyclic pyridine (B92270) nitrogen, followed by intramolecular condensation between the remaining amino group and the ketone, and subsequent dehydration.

Bioconjugation and Chemical Biology

The ability of this compound to react selectively with thiol groups makes it an invaluable tool for studying protein structure and protein-protein interactions.

At physiological pH, the thiol side chain of cysteine residues is a potent nucleophile. This compound can covalently link two cysteine residues that are in close proximity within a protein (intramolecular cross-link) or between two interacting proteins (intermolecular cross-link).[6] The resulting acetone-like bridge imposes a distance constraint, providing structural information that can be analyzed by techniques like SDS-PAGE and mass spectrometry. This approach has been used to probe the structure of multi-domain proteins like fatty acid synthase and to link proteins like ubiquitin to histones.[3]

Experimental Protocol: Representative Protein Cross-Linking

Materials:

-

Purified protein(s) containing accessible cysteine residues (e.g., at 1-5 mg/mL).

-

Cross-linking buffer (e.g., 20 mM HEPES or Sodium Phosphate, 150 mM NaCl, pH 7.5-8.5).

-

This compound (DBA) stock solution (e.g., 100 mM in a water-miscible organic solvent like DMF or DMSO).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

SDS-PAGE reagents.

Procedure:

-

Prepare the protein solution in the cross-linking buffer. If reducing agents (like DTT or BME) were used during purification, they must be removed by dialysis or buffer exchange prior to the experiment.

-

Add the DBA stock solution to the protein solution to achieve a final molar excess (e.g., 20- to 500-fold molar excess over protein). The optimal concentration should be determined empirically.

-

Incubate the reaction mixture at room temperature for 30-60 minutes. The optimal time may vary.

-

Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes to ensure all unreacted DBA is neutralized.

-

Analyze the reaction products by SDS-PAGE. A successful intermolecular cross-link will result in a new band at a higher molecular weight corresponding to the linked protein complex.

-

For identification of the cross-linked sites, the band of interest can be excised from the gel, subjected to in-gel digestion with a protease (e.g., trypsin), and the resulting peptides analyzed by mass spectrometry.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

-

Hazards : It is corrosive and causes severe skin burns and eye damage.[2][3] It may also cause an allergic skin reaction and respiratory irritation.[2]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Storage : Store in a cool, dry, and dark place under an inert atmosphere (e.g., Argon), as it is sensitive to air and moisture.[2] It is incompatible with strong oxidizing agents and heat.[2][3]

-

Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound, highlighting its utility as a versatile reagent for both synthetic chemistry and biological research. Its predictable reactivity and commercial availability ensure its continued importance in the development of new therapeutics and the exploration of complex biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3-Dibromoacetone (CAS: 816-39-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3-Dibromoacetone, a versatile bifunctional reagent used in various domains of chemical and biological sciences. It covers its physicochemical properties, synthesis, chemical reactivity, biological significance, and essential safety and handling protocols.

Physicochemical Properties

This compound is a halogenated ketone that appears as a white to light yellow crystalline solid.[1][2] It is characterized by two reactive bromine atoms, making it a potent electrophilic alkylating agent.[3] Key quantitative properties are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 816-39-7 | [3][4] |

| Molecular Formula | C₃H₄Br₂O | [3][4] |

| Molecular Weight | 215.87 g/mol | [3][4] |

| Melting Point | 29 - 30 °C (84.2 - 86 °F) | [1][3] |

| Boiling Point | 97 - 98 °C @ 21 mmHg | [1][3] |

| Density | 2.118 g/cm³ | [4] |

| Flash Point | 102 °C (215.6 °F) | [1][5] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, and methanol.[6][7][8] | |

| Appearance | White to yellow crystals or fused solid.[2][3] |

Synthesis and Chemical Reactivity

The primary synthesis routes for this compound involve the bromination of acetone.[3][9] Direct bromination using bromine under acidic conditions is a common method.[3] However, this can lead to a mixture of mono- and poly-brominated products, including 1,1-dibromoacetone (B6598254) and tribromoacetone.[9][10] Processes involving equilibration and reactive crystallization have been developed to improve the yield and purity of the 1,3-isomer.[9][11] An alternative "green" synthesis involves a halogen exchange reaction from 1,3-dichloroacetone, which can achieve high yields (up to 97%) and purity.[3]

As a bifunctional electrophile, this compound is a valuable building block in organic synthesis. Its two reactive carbon-bromine bonds allow for sequential nucleophilic substitution reactions.[3] This makes it a key intermediate for constructing various heterocyclic compounds, such as imidazopyridines, through cyclization reactions with binucleophilic reagents.[3][12]

Biological Activity and Applications

This compound serves as a valuable tool in biochemical and pharmaceutical research, primarily due to its ability to act as a bifunctional alkylating agent.[3] Alkylating agents are a class of compounds that covalently modify biological macromolecules like DNA and proteins.[13][14][15]

Its primary mechanism of action involves cross-linking nucleophilic residues in proteins, particularly the thiol groups of cysteine and the imidazole (B134444) rings of histidine.[3][5] This property makes it a useful probe for studying enzyme active sites and protein structures. For instance, it has been used to characterize cysteine-dependent enzymes by forming stable, acetone-like bridges between cysteine residues.[3][5] This cross-linking can lead to enzyme inhibition, providing insights into the spatial arrangement of amino acids within the active site.

The compound has also been investigated for its antimicrobial and antibiotic properties.[3] In drug discovery, its ability to react with various nucleophiles makes it a useful scaffold for generating libraries of complex molecules for screening potential biological activity.[3]

Experimental Protocols

Synthesis of this compound via Direct Bromination

This protocol is adapted from established laboratory procedures for the synthesis of this compound.[16]

-

Materials: Acetone, Bromine, Water, Glacial Acetic Acid.

-

Procedure:

-

Prepare a mixture of 500 ml of acetone, 1600 ml of water, and 375 ml of glacial acetic acid in a suitable reaction vessel equipped with a dropping funnel and stirrer.

-

Heat the mixture to 70°C.

-

Slowly add 650 ml of bromine dropwise to the stirred mixture. Maintain the temperature at 70°C throughout the addition.

-

After the addition is complete, continue stirring until the reaction is complete (indicated by the disappearance of the bromine color).

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Separate the organic layer and wash it with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the crude product by fractional distillation under reduced pressure (vacuum distillation).

-

Collect the fraction boiling at 97-98°C at 21-22 mmHg, which corresponds to this compound.[16]

-

Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as both bromine and this compound are hazardous.

Toxicology and Safety

This compound is a hazardous chemical that requires careful handling. It is classified as corrosive and can cause severe skin burns and eye damage.[3][17] Inhalation may cause respiratory irritation.[1][3]

| Hazard Statement | Classification | Reference |

| Skin Corrosion/Irritation | Category 1C/2 (Causes severe skin burns and irritation) | [1][17][18] |

| Serious Eye Damage/Irritation | Category 1/2 (Causes serious eye damage) | [1][17][18] |

| Allergic Skin Reaction | May cause an allergic skin reaction | [17][18] |

| Target Organ Toxicity | May cause respiratory irritation (Single Exposure) | [1] |

Handling and Storage:

-

Handle only in a well-ventilated area, preferably a chemical fume hood.[19]

-

Wear suitable protective clothing, gloves, and eye/face protection.[17]

-

The compound is sensitive to moisture and air.[3] It should be stored under an inert atmosphere (e.g., Argon) at refrigerated temperatures (2°C to 8°C).[3][20]

-

It is incompatible with strong oxidizing agents, bases, and heat.[3][21]

-

In case of accidental release, evacuate the area and use personal protective equipment. Avoid dust formation.[17]

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Seek medical attention.[17]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[17]

References

- 1. fishersci.com [fishersci.com]

- 2. This compound, 95% | CymitQuimica [cymitquimica.com]

- 3. This compound|98% Purity|Research Grade [benchchem.com]

- 4. This compound | 816-39-7 [chemnet.com]

- 5. This compound | 816-39-7 | FD21581 | Biosynth [biosynth.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 816-39-7 [chemicalbook.com]

- 8. This compound, 95% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 9. US7456322B2 - Process for preparing this compound, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

- 10. US20080249324A1 - Process For Preparing this compound, 1-3-Dichloroacetone and Epichlorohydrin - Google Patents [patents.google.com]

- 11. WO2005115954A2 - Process for prepariing this compound, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. nursingcenter.com [nursingcenter.com]

- 15. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 16. prepchem.com [prepchem.com]

- 17. guidechem.com [guidechem.com]

- 18. 1,3-Dibromo-2-propanone | C3H4Br2O | CID 69952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

- 20. pharmaffiliates.com [pharmaffiliates.com]

- 21. 1,3 Dichloro Acetone - Riddhi Pharma [riddhipharmaindia.com]

A Technical Guide to the Physical Properties of 1,3-Dibromoacetone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 1,3-dibromoacetone. The information presented is intended to support laboratory research, chemical synthesis, and drug development activities where this compound is utilized.

Core Physical and Chemical Data

This compound, also known as 1,3-dibromo-2-propanone, is a halogenated ketone with the chemical formula C₃H₄Br₂O.[1][2][3] It is a valuable reagent in organic synthesis, often employed as a building block for various heterocyclic compounds and as a cross-linking agent.[4] The following table summarizes its key physical properties.

| Property | Value |

| Molecular Formula | C₃H₄Br₂O[1][2][3] |

| Molecular Weight | 215.87 g/mol [1][2][5] |

| Appearance | White to light yellow or pale brown solid (crystals, powder, or fused solid)[3][6][7] |

| Melting Point | 29-30 °C (84.2-86 °F)[1][6][8][9][10] |

| Boiling Point | 97-98 °C (206.6-208.4 °F) at 21 mmHg[1][6][9][10][11] |

| Density | 2.12 g/cm³[8][12] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, and methanol.[1][4][8] Some sources indicate it is also soluble in water.[4] |

| Flash Point | 102 °C (215.6 °F)[1][6][9] |

| CAS Number | 816-39-7[1][2][6] |

Experimental Protocols for Determination of Physical Properties

The following sections detail the standard experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point can be determined using a melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube.

Procedure using a Mel-Temp Apparatus:

-

A small, dry sample of this compound is finely crushed and packed into a capillary tube, which is sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate measurement.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Capillary Method (Siwoloboff's Method):

-

A small amount of liquid this compound is placed in a small test tube (fusion tube).

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer and heated in a liquid bath (e.g., paraffin (B1166041) oil) within a Thiele tube to ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass of a substance per unit volume. For a solid like this compound, the density can be determined by measuring its mass and the volume it displaces.

Displacement Method:

-

The mass of a sample of this compound is measured using an analytical balance.

-

A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., water, if solubility is low enough for this measurement, or an alternative non-solvent). The initial volume of the liquid is recorded.

-

The weighed solid is carefully submerged in the liquid in the graduated cylinder.

-

The new volume of the liquid is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Qualitative Solubility Test:

-

A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A small, measured volume of the solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to the test tube.

-

The mixture is agitated or stirred thoroughly for a set period.

-

The mixture is visually inspected to determine if the solid has dissolved completely, partially, or not at all. This can be repeated with different solvents to create a solubility profile.

Experimental Workflow: Synthesis of Polysubstituted Furans

This compound is a key reactant in the synthesis of various heterocyclic compounds. One such application is the synthesis of polysubstituted furans through reaction with β-ketoesters. The general workflow for this type of reaction is depicted below.

Caption: General workflow for the synthesis of polysubstituted furans using this compound.

References

- 1. byjus.com [byjus.com]

- 2. scribd.com [scribd.com]

- 3. vernier.com [vernier.com]

- 4. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 5. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. athabascau.ca [athabascau.ca]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to 1,3-Dibromoacetone: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromoacetone is a halogenated ketone that serves as a valuable reagent in organic synthesis and various biochemical applications. Its bifunctional nature, arising from the two bromine atoms flanking a central carbonyl group, allows it to act as a versatile cross-linking agent and a precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key experimental protocols related to this compound.

Molecular Structure and Formula

The chemical formula for this compound is C₃H₄Br₂O.[1][2][3][4][5] Its structure consists of a three-carbon acetone (B3395972) backbone with bromine atoms substituted at the 1 and 3 positions. The central carbon atom is double-bonded to an oxygen atom, forming the ketone functional group. The IUPAC name for this compound is 1,3-dibromopropan-2-one.[2][5][6]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃H₄Br₂O | [1][2][3][4][5] |

| Molecular Weight | 215.87 g/mol | [1][2][3] |

| CAS Number | 816-39-7 | [1][2][3] |

| Appearance | White to pale yellow or pale brown crystals or powder | [1][2] |

| Melting Point | 29-30 °C | [2] |

| Boiling Point | 97-98 °C at 21 mmHg | [2] |

| Density | 2.118 g/cm³ | [7] |

| Refractive Index | 1.528 | [7] |

| Flash Point | 84.6 °C | [7] |

| Vapor Pressure | 0.675 mmHg at 25 °C | [7] |

Experimental Protocols

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. Below are detailed methodologies for two common approaches.

1. Direct Bromination of Acetone

This method involves the reaction of acetone with bromine in an acidic medium.

-

Materials:

-

Acetone

-

Bromine

-

Water

-

Glacial Acetic Acid

-

-

Procedure:

-

Prepare a mixture of 500 ml of acetone, 1600 ml of water, and 375 ml of glacial acetic acid in a reaction vessel.

-

Heat the mixture to 70 °C.

-

Slowly add 650 ml of bromine dropwise to the heated mixture. This corresponds to a molar ratio of approximately 1.8 moles of bromine per mole of acetone.[1]

-

After the addition is complete, allow the reaction to proceed to completion.

-

The product mixture is then subjected to fractional distillation to isolate this compound.[1] The typical boiling point for collection is 97-98 °C at 21-22 mmHg.[1]

-

2. Halogen Exchange from 1,3-Dichloroacetone

This greener synthesis route involves a halogen exchange reaction and has been shown to produce high yields.

-

Materials:

-

1,3-Dichloroacetone

-

Lithium Bromide

-

Acetonitrile

-

Orthoperiodic acid (H₅IO₆)

-

PV-PCC (polyvinyl-pyridinium chlorochromate) resin

-

1,3-dibromopropanol

-

Sodium sulfite (B76179) (Na₂SO₃)

-

-

Procedure for Oxidation of 1,3-dibromopropanol:

-

To a round bottom flask, add orthoperiodic acid (0.529 g, 1.5 mmol) and 10 mL of acetonitrile. Stir vigorously for 15 minutes.

-

Add 0.031 g (0.07 mmol) of PV-PCC resin and 0.33 g (1.5 mmol) of 1,3-dibromopropanol to the mixture.

-

Continue vigorous stirring for 3 hours.

-

Filter the reaction mixture through filter paper.

-

Evaporate the solvent from the filtrate.

-

Purify the residue over a short pad of silica gel/Na₂SO₃ to yield 1,3-dibromo-2-propanone as a brown crystalline solid.[7] This method has reported yields of up to 80%.[7]

-

Application in Protein Cross-Linking

This compound is utilized as a bifunctional cross-linking agent to study protein-protein interactions. It reacts with nucleophilic side chains of amino acids, such as the thiol groups of cysteine residues, to form stable covalent bonds.

Workflow for Protein Cross-Linking using this compound:

A notable application is the one-pot synthesis of ubiquitinated histones. In this process, this compound is first reacted with a cysteine residue on a recombinant ubiquitin mutant in an acidic borate buffer.[6] This is followed by the coupling of the ubiquitin-DBA intermediate with a histone protein at a physiological pH.[6] The final ubiquitinated histone can then be purified using techniques such as HPLC or affinity tag purification.[6] This method provides a valuable tool for studying the role of histone ubiquitination in chromatin structure and function.

References

- 1. fgsc.net [fgsc.net]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 4. opencw.aprende.org [opencw.aprende.org]

- 5. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. osti.gov [osti.gov]

- 7. Crosslinking of Proteins - Hancock Lab [cmdr.ubc.ca]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1,3-Dibromoacetone from Acetone (B3395972) and Bromine

The synthesis of this compound, a versatile bifunctional electrophile, is a crucial process for the preparation of various heterocyclic compounds and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the synthesis of this compound from the direct bromination of acetone, focusing on the underlying mechanism, detailed experimental protocols, and strategies for optimizing the yield of the desired product.

Reaction Mechanism and Pathway

The direct bromination of acetone in the presence of an acid catalyst proceeds through an electrophilic alpha-substitution mechanism. The reaction is initiated by the acid-catalyzed tautomerization of acetone to its enol form. This enol intermediate then reacts with bromine in a rapid step to form monobromoacetone. Subsequent bromination at the other methyl group leads to the formation of dibromoacetone isomers. The reaction is generally considered to be zero-order with respect to the bromine concentration, as the rate-determining step is the formation of the enol.[1]

The direct bromination of acetone results in a mixture of products, including monobromoacetone, 1,1-dibromoacetone, this compound, and polybrominated species.[2][3] A key aspect of this synthesis is the equilibration of this mixture, which is catalyzed by the hydrogen bromide byproduct, to favor the formation of the thermodynamically more stable this compound.[2][3][4]

Caption: Acid-catalyzed bromination of acetone to this compound.

Experimental Protocols

Two key experimental procedures are detailed below. The first is a general method for the direct bromination of acetone, and the second outlines a reactive crystallization technique to enhance the purity of this compound.

Protocol 1: Direct Bromination of Acetone

This procedure is adapted from established methods and involves the direct bromination of acetone in an aqueous acetic acid medium.[5][6]

Materials:

-

Acetone

-

Bromine

-

Glacial Acetic Acid

-

Water

-

5 L three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Separatory funnel

-

Heating mantle

Procedure:

-

Set up the 5 L flask with a mechanical stirrer, reflux condenser, and a separatory funnel in a well-ventilated fume hood.

-

Charge the flask with 500 mL of acetone, 1600 mL of water, and 375 mL of glacial acetic acid.[5]

-

Heat the mixture to approximately 70°C while stirring.[5]

-

Slowly add 650 mL of bromine dropwise through the separatory funnel over a period of 1-2 hours. The rate of addition should be controlled to prevent the accumulation of unreacted bromine.[5][6]

-

After the addition is complete, continue stirring at 70°C until the bromine color disappears.

-

Cool the reaction mixture and proceed with purification by fractional distillation.[5]

Protocol 2: Equilibration and Reactive Crystallization

This protocol focuses on increasing the yield and purity of this compound from the crude bromination mixture through HBr-catalyzed equilibration and subsequent crystallization.[2][4]

Materials:

-

Crude brominated acetone mixture (from Protocol 1)

-

Hydrogen bromide (can be generated in situ or added)

-

This compound seed crystals

-

Cooling bath

Procedure:

-

Take the crude mixture of brominated acetones.

-

Ensure the presence of hydrogen bromide to catalyze the equilibration. This is typically a byproduct of the initial reaction. If necessary, a small amount of HBr can be added.[2][4]

-

Seed the solution with a few crystals of pure this compound to induce crystallization.[2][4]

-

Maintain the suspension at a low temperature (e.g., 9-10°C) until solidification is complete.[2][4]

-

Isolate the crystalline product by filtration, wash with a cold solvent (e.g., a mixture of diethyl ether and pentane), and dry under vacuum.[4]

Caption: Workflow for the synthesis and purification of this compound.

Data Presentation

The following tables summarize the quantitative data related to the synthesis of this compound.

Table 1: Reaction Conditions and Stoichiometry

| Parameter | Value | Reference |

| Acetone | 500 mL | [5] |

| Bromine | 650 mL | [5] |

| Water | 1600 mL | [5] |

| Glacial Acetic Acid | 375 mL | [5] |

| Bromine:Acetone Molar Ratio | ~1.8:1 | [5] |

| Recommended Stoichiometry for Dibromination | ≥2:1 (Br₂:Acetone) | [7] |

| Reaction Temperature | 70°C | [5] |

Table 2: Product Distribution from Direct Bromination

| Component | Percentage in Crude Mixture | Reference |

| Bromoacetone | 12.9% | [3] |

| 1,1-Dibromoacetone | 8.3% | [3] |

| This compound | 62.3% | [3] |

| Tribromoacetone | 15.6% | [3] |

| Tetrabromoacetone | 2.4% | [3] |

Table 3: Product Purity After Reactive Crystallization

| Component | Percentage in Final Product | Reference |

| Bromoacetone | 0.4% | [2][4] |

| 1,1-Dibromoacetone | 0.3% | [2][4] |

| This compound | 97.3% | [2][4] |

| Tribromoacetone | 2.1% | [2][4] |

Table 4: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₄Br₂O | [8] |

| Appearance | Yellow to dark brown liquid | [8] |

| Boiling Point | 97-98°C at 21-22 mmHg | [5] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, and methanol | [8] |

Conclusion

The synthesis of this compound from acetone and bromine is a well-established yet nuanced process. While direct bromination provides a straightforward route, it yields a complex mixture of brominated acetones. The key to achieving a high yield and purity of the desired 1,3-isomer lies in the post-bromination treatment. By leveraging the principles of chemical equilibrium through HBr catalysis and employing techniques such as reactive crystallization, it is possible to significantly enhance the proportion of this compound in the final product. This guide provides the essential theoretical background and practical protocols to enable researchers to successfully synthesize and purify this important chemical intermediate for applications in drug discovery and development.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. US7456322B2 - Process for preparing this compound, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

- 3. US20080249324A1 - Process For Preparing this compound, 1-3-Dichloroacetone and Epichlorohydrin - Google Patents [patents.google.com]

- 4. WO2005115954A2 - Process for prepariing this compound, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound|98% Purity|Research Grade [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

Spectroscopic Profile of 1,3-Dibromoacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,3-Dibromoacetone (CAS No. 816-39-7), a reactive bifunctional molecule utilized in various chemical syntheses. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. Note that while mass spectrometry data is derived from experimental sources, nuclear magnetic resonance and infrared data are based on established predictive models and typical functional group frequencies due to the limited availability of published experimental spectra.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and distinct fragmentation patterns resulting from the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) and alpha-cleavage typical of ketones.

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment | Notes |

| 214, 216, 218 | Moderate | [C₃H₄Br₂O]⁺ | Molecular ion cluster, showing the characteristic isotopic pattern for two bromine atoms. |

| 121, 123 | High | [C₂H₂BrO]⁺ | Result of α-cleavage with loss of a CH₂Br radical. |

| 42 | High | [C₃H₂O]⁺ | Further fragmentation. |

Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.2.1 ¹H NMR Spectroscopy (Predicted)

Due to the molecule's symmetry, the four protons of this compound are chemically equivalent, resulting in a single resonance in the ¹H NMR spectrum.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 - 4.2 | Singlet | 4H | CH₂ |

1.2.2 ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted to show two distinct signals, corresponding to the carbonyl carbon and the two equivalent methylene (B1212753) carbons.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~195 - 205 | C=O |

| ~35 - 45 | CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the carbonyl (C=O) group and the carbon-bromine (C-Br) bonds.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~1715 | C=O Stretch | Ketone |

| 690 - 515 | C-Br Stretch | Alkyl Halide |

Note: The C=O stretching frequency for saturated aliphatic ketones typically appears around 1715 cm⁻¹.[2][3] The C-Br stretching vibration is found in the fingerprint region between 690-515 cm⁻¹.[4][5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and obtain high-resolution spectra.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid/Low Melting Solid: Place a small amount of this compound between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

-

Instrument Setup:

-

Ensure the spectrometer's sample compartment is clean and dry.

-

Perform a background scan to account for atmospheric CO₂ and H₂O.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct injection or infusion via a suitable solvent can be used.

-

Ionization: Ionize the sample molecules. Electron Impact (EI) is a common method for this type of molecule, which involves bombarding the sample with a high-energy electron beam.[6]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Comprehensive Technical Guide to the Solubility of 1,3-Dibromoacetone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Data

1,3-Dibromoacetone exhibits solubility in a range of common organic solvents. The available data indicates its general behavior, which is summarized in the table below. This information is crucial for selecting appropriate solvent systems for reactions, purifications, and formulations involving this compound.

| Solvent | Chemical Formula | Polarity | Solubility |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[1][2][3][4] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[1][2][3][4] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble[1][2][3][4] |

| Methanol | CH₄O | Polar Protic | Soluble[1][2][3][4] |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for the quantitative determination of the solubility of a solid compound like this compound in an organic solvent. This method is based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Vials for sample collection

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the suspension to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles. This step is critical to prevent undissolved solute from affecting the concentration measurement.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with the solvent.

-

Analyze the diluted sample using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the concentration in the sample.

-

-

Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., mg/mL or g/100 mL) or as molarity (mol/L) at the specified temperature.

-

Visualizing Methodologies and Influencing Factors

To further elucidate the processes and principles involved in the solubility of this compound, the following diagrams are provided.

References

In-depth Technical Guide: Hazards and Toxicity of 1,3-Dibromoacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and toxicological profile of 1,3-dibromoacetone. As a reactive α-haloketone, this compound is utilized in chemical synthesis but also presents significant health and safety considerations. This document consolidates available data on its chemical properties, toxicity, and provides standardized protocols for its assessment, aimed at informing safe handling practices and risk assessment in a laboratory setting.

Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of this compound is essential for its safe handling and use in experimental settings.

| Property | Value |

| Chemical Formula | C₃H₄Br₂O |

| Molecular Weight | 215.87 g/mol [1] |

| CAS Number | 816-39-7 |

| Appearance | White to pale yellow or pale brown crystals or powder[2] |

| Melting Point | 29 - 30 °C[2] |

| Boiling Point | 97 - 98 °C @ 21 mmHg[2] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, methanol, and water. |

| Purity (Research Grade) | ≥98%[2] |

| Storage Conditions | Store at 2-8°C, under an inert atmosphere, protected from moisture.[2] |

Hazards and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below.

| Hazard Class | GHS Hazard Statement |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1] |

| H315: Causes skin irritation[1] | |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage[1] |

| Skin Sensitization | H317: May cause an allergic skin reaction[1] |

| Acute Toxicity (Oral) | H302: Harmful if swallowed[1] |

| Aquatic Hazard | Harmful to aquatic life |

Toxicological Data

Quantitative toxicological data for this compound is limited. The available information is presented below, with data for the closely related compound 1,3-dichloroacetone (B141476) provided for context where direct data is unavailable.

Acute Toxicity

Specific LD50/LC50 values for this compound are not well-documented in publicly available literature. However, Acute Toxicity Estimates (ATE) from safety data sheets suggest low acute toxicity via oral and dermal routes.[3]

| Route | Species | Value | Notes |

| Oral | Rat (ATE) | >2000 mg/kg | Based on ATE data, classification criteria are not met.[3] |

| Dermal | Rabbit (ATE) | >2000 mg/kg | Based on ATE data, classification criteria are not met.[4] |

| Inhalation | Rat (ATE) | >20 mg/L | Based on ATE data, classification criteria are not met.[3] |

For comparison, the structurally similar 1,3-dichloroacetone exhibits high acute toxicity:

Given the high toxicity of its chlorinated analog, caution is strongly advised when handling this compound.

In Vitro Cytotoxicity

Studies have demonstrated that this compound is highly cytotoxic in vitro.

| Cell Line | Assay | Endpoint | Value (µM) |

| Chinese Hamster Ovary (CHO) | Cytotoxicity | LC50 | 1.5 ± 0.19[10] |

In a comparative study, the cytotoxicity of this compound was found to be comparable to that of 1,3-dichloroacetone and bromoacetone, and significantly higher than many regulated disinfection byproducts.[10]

Genotoxicity and Carcinogenicity

Direct studies on the genotoxicity and carcinogenicity of this compound are scarce. However, data from related compounds suggest a potential for such effects.

-

Genotoxicity: The structurally similar compound, 1,3-dichloroacetone, has tested positive in the Ames test, indicating it is mutagenic.[7] Several other chlorinated acetones and a brominated acrolein have also demonstrated mutagenic activity in the Ames assay.[11]

-

Carcinogenicity: While no specific carcinogenicity bioassays for this compound were found, other brominated compounds are known to have carcinogenic potential.[12] Therefore, it is prudent to handle this compound as a potential mutagen and carcinogen.

Mechanism of Toxicity

The toxicity of this compound is largely attributed to its chemical reactivity as an electrophilic alkylating agent.[2] The carbon atoms bonded to the bromine atoms are susceptible to nucleophilic attack by biological macromolecules. A primary mechanism of its cytotoxicity is believed to be the reaction with thiol groups (-SH) in cysteine residues of proteins.[2] This can lead to:

-

Enzyme Inhibition: Alkylation of active site cysteines can irreversibly inhibit enzyme function.

-

Disruption of Cellular Signaling: Modification of cysteine residues in signaling proteins can disrupt critical cellular pathways.

-

Induction of Oxidative Stress: Depletion of cellular thiols, such as glutathione, can lead to an imbalance in the cellular redox state and an increase in reactive oxygen species (ROS).

This cascade of events can ultimately trigger programmed cell death (apoptosis). A hypothetical signaling pathway illustrating how an alkylating agent like this compound could induce apoptosis is presented below.

Hypothetical signaling pathway for apoptosis induction.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

In Vitro Cytotoxicity: Neutral Red Uptake (NRU) Assay

This protocol outlines a standard procedure for assessing cytotoxicity.

The NRU assay is a cell viability assay based on the uptake of the neutral red dye into the lysosomes of viable cells. The amount of dye incorporated is proportional to the number of living cells.

The workflow for a typical NRU assay is as follows:

Experimental workflow for the Neutral Red Uptake assay.

-

Cell Culture: Maintain the chosen cell line in appropriate culture medium and conditions.

-

Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at an optimized density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically below 0.5%. Replace the medium in the cell plates with the medium containing the test compound or vehicle control.

-

Incubation: Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours).

-

Staining: After incubation, remove the treatment medium and wash the cells gently with PBS. Add medium containing neutral red (e.g., 50 µg/mL) and incubate for 3 hours.

-

Extraction: Remove the neutral red medium, wash the cells with PBS, and add the destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

-

Quantification: Agitate the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC50 value using appropriate software.

Mutagenicity: Ames Test (Bacterial Reverse Mutation Assay)

This protocol describes the general procedure for the Ames test.

The Ames test utilizes specific strains of Salmonella typhimurium that are histidine auxotrophs. The assay measures the frequency of reverse mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-deficient medium.[13][14][15][16]

-

Strain Preparation: Grow the selected S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.

-

Metabolic Activation: The test should be performed both with and without a metabolic activation system (S9 fraction from rat liver homogenate) to detect mutagens that require metabolic activation.

-

Plate Incorporation Method:

-

To a tube containing molten top agar (B569324), add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a control buffer.

-

Briefly vortex and pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants in the negative control. Positive and negative controls must be included in each experiment to ensure the validity of the test.

References

- 1. 1,3-Dibromo-2-propanone | C3H4Br2O | CID 69952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|98% Purity|Research Grade [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. 1,3-DICHLOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Haloketones: A class of unregulated priority DBPs with high contribution to drinking water cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carcinogenic activity associated with halogenated acetones and acroleins in the mouse skin assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Health consequences of exposure to brominated flame retardants: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ames test - Wikipedia [en.wikipedia.org]

- 14. AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation - European Biomedical Institute [ebi.bio]

- 15. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

Thermal Stability of 1,3-Dibromoacetone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,3-Dibromoacetone (CAS No. 816-39-7), a halogenated ketone, is a reactive chemical intermediate. Its bifunctional nature, containing two reactive C-Br bonds and a carbonyl group, makes it a versatile building block in organic synthesis. However, the presence of these functional groups also suggests potential thermal instability and reactivity hazards. A thorough understanding of a chemical's thermal stability is paramount for safe process development, risk assessment, and ensuring the integrity of research outcomes. This guide addresses the current knowledge gap regarding the thermal properties of this compound.

Physicochemical and General Stability Data

While specific thermal decomposition data is scarce, various sources provide general physical and stability information for this compound. This information is crucial for its appropriate handling and storage.

| Property | Value | Source |

| Molecular Formula | C₃H₄Br₂O | [1] |

| Molecular Weight | 215.87 g/mol | [1] |

| Appearance | White to light yellow solid crystalline | [1] |

| Melting Point | 29 - 30 °C (84.2 - 86 °F) | [1] |

| Boiling Point | 97 - 98 °C (206.6 - 208.4 °F) at 21 mmHg | [1] |

| Flash Point | 102 °C (215.6 °F) | [1] |

| Decomposition Temperature | No information available | [1] |

| Stability | Stable under recommended storage conditions (refrigerated, inert atmosphere). | [1] |

| Incompatible Materials | Water, Oxidizing agents, Heat. | [1][2] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen bromide. | [1] |

Proposed Experimental Protocols for Thermal Stability Analysis

To definitively determine the thermal stability of this compound, a combination of thermoanalytical techniques is recommended. The following are detailed, hypothetical protocols based on standard methodologies for organic compounds.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition, melting point, and heat of decomposition.

Apparatus: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

-

Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum or gold-plated stainless steel pan. The choice of pan material is critical to prevent reaction with the sample or its decomposition products.

-

Prepare an empty, hermetically sealed pan of the same type to serve as a reference.

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 0°C.

-

Ramp up to 300°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

The melting point will be observed as an endothermic peak.

-

The onset of decomposition will be identified as the temperature at which the DSC curve deviates from the baseline in the exothermic direction.

-

The heat of decomposition (ΔHd) can be calculated by integrating the area under the exothermic peak.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs due to decomposition and to identify the number of decomposition steps.

Apparatus: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a ceramic or alumina (B75360) crucible.

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp up to 400°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

The onset of decomposition is the temperature at which significant mass loss begins.

-

The resulting TGA curve will indicate the temperature range of decomposition and the percentage of residual mass.

-

Visualization of Experimental and Logical Workflows

Thermal Hazard Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the thermal hazards of a chemical substance like this compound.

Caption: A logical workflow for assessing the thermal hazards of a chemical.

Potential Thermal Decomposition Pathway

Based on the structure of this compound, a potential initial step in its thermal decomposition is the cleavage of the carbon-bromine bond, which is generally weaker than carbon-carbon or carbon-hydrogen bonds. This could be followed by a series of radical reactions.

Caption: A potential initiation pathway for the thermal decomposition of this compound.

Conclusions and Recommendations

It is strongly recommended that researchers intending to use this compound in reactions at elevated temperatures or in large quantities first perform a thorough thermal hazard assessment using techniques such as DSC and TGA as outlined in this guide. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and the development of emergency procedures, is essential for the safe utilization of this versatile chemical intermediate.

References

An In-depth Technical Guide to the Electrophilic Sites of 1,3-Dibromoacetone for Nucleophilic Attack

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromoacetone is a highly reactive, bifunctional electrophile that serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of two electrophilic carbon centers, rendered susceptible to nucleophilic attack by the presence of electron-wasting bromine atoms and an adjacent carbonyl group. This guide provides a comprehensive overview of the electrophilic nature of this compound, detailing its reaction mechanisms, quantitative aspects of its reactivity, and experimental protocols for its application in synthesis.

Electrophilic Sites and Reactivity

The primary electrophilic sites of this compound are the two carbon atoms alpha to the carbonyl group (C1 and C3). The electron-withdrawing inductive effect of the carbonyl group enhances the partial positive charge on these carbons, making them highly susceptible to nucleophilic attack. Furthermore, the bromide ions are excellent leaving groups, facilitating nucleophilic substitution reactions.

The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. The reactivity of α-haloketones, such as this compound, is significantly greater than that of corresponding alkyl halides in SN2 reactions. This enhanced reactivity is attributed to the electronic effect of the adjacent carbonyl group.[1]

Quantitative Data on Reactivity and Yields

While specific kinetic data for the reactions of this compound is not extensively documented in readily available literature, the principles of SN2 reactions of α-haloketones provide a strong framework for understanding its reactivity. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the temperature.

Table 1: Qualitative and Relative Reactivity of Nucleophiles with α-Haloketones

| Nucleophile Category | Examples | Relative Reactivity | Notes |

| Strong Nucleophiles | I⁻, RS⁻, R₃P | High | These nucleophiles exhibit fast reaction rates with α-haloketones. |

| Moderate Nucleophiles | Br⁻, Cl⁻, N₃⁻, RNH₂ | Moderate | Reaction rates are generally good under mild conditions. |

| Weak Nucleophiles | H₂O, ROH | Low | Reactions are typically slow and may require heating. |

Table 2: Reported Yields for Heterocycle Synthesis using 1,3-Dihaloacetones

| Heterocycle | Nucleophile(s) | Dihaloacetone | Solvent | Yield (%) |

| Imidazo[1,2-a]pyridines | 2-Aminoazines/azoles | This compound | Not specified | High (intermediate isolated)[2] |

| Monofluoromethyl 6,5-heteroaromatic bicycles | 2-Aminoheterocycles | 1,3-Difluoroacetone | Not specified | Up to 96 |

| 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | 5-chloro-2-aminopyridine | 1,3-Dichloroacetone | Not specified | Not specified |

| Thiazoles | Thiourea (B124793)/Thioamides | α-Haloketones | Ethanol, Ethanol/Water | 70-90 |

Reaction Mechanisms and Pathways

The reactions of this compound with binucleophiles are powerful methods for the synthesis of a variety of heterocyclic compounds. Two prominent examples are the Hantzsch thiazole (B1198619) synthesis and the synthesis of imidazo[1,2-a]pyridines.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. In the case of this compound and thiourea, this leads to the formation of a 2-aminothiazole (B372263) derivative. The reaction proceeds through an initial SN2 attack of the sulfur atom of thiourea on one of the α-carbons, followed by an intramolecular cyclization and dehydration.

Caption: Hantzsch Thiazole Synthesis Pathway.

Synthesis of Imidazo[1,2-a]pyridines

The reaction of this compound with 2-aminopyridines is a classical method for the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold. The reaction begins with the nucleophilic attack of the pyridine (B92270) ring nitrogen onto one of the α-carbons of this compound. This is followed by an intramolecular cyclization involving the exocyclic amino group and the carbonyl carbon, and subsequent dehydration to form the aromatic bicyclic system.

Caption: Imidazo[1,2-a]pyridine Synthesis Pathway.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving α-haloketones, which can be adapted for use with this compound.

General Protocol for Hantzsch Thiazole Synthesis

Materials:

-

α-Haloketone (e.g., this compound) (1.0 eq)

-

Thiourea or substituted thioamide (1.0-1.2 eq)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thiourea in ethanol.

-

To this solution, add the α-haloketone.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

General Protocol for the Synthesis of Imidazo[1,2-a]pyridines

Materials:

-

α-Haloketone (e.g., this compound) (1.0 eq)

-

2-Aminopyridine derivative (1.0 eq)

-

Solvent (e.g., ethanol, acetonitrile, or DMF)

-

Base (optional, e.g., NaHCO₃)

Procedure:

-

In a round-bottom flask, dissolve the 2-aminopyridine derivative in the chosen solvent.

-

Add the α-haloketone to the solution. A base may be added at this stage if required.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated by removing the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization.

Conclusion

This compound is a potent and versatile reagent in organic synthesis, offering two highly electrophilic centers for nucleophilic attack. Its reactivity, primarily governed by the SN2 mechanism, allows for the efficient construction of a wide array of heterocyclic compounds. This guide has provided an in-depth overview of the fundamental principles governing the reactivity of this compound, supported by quantitative data on reaction yields and detailed experimental protocols. A thorough understanding of these aspects is crucial for researchers and drug development professionals aiming to leverage the synthetic potential of this valuable building block.

References

Methodological & Application

Synthesis of Heterocyclic Compounds Using 1,3-Dibromoacetone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing the versatile reagent, 1,3-dibromoacetone. The inherent reactivity of the two bromine atoms and the central carbonyl group makes this compound a valuable building block for constructing a range of five-membered heterocycles, including substituted thiazoles, furans, and oxazoles. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous pharmacologically active molecules.

Synthesis of 2-Amino-4-(bromomethyl)thiazoles via Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. The reaction of this compound with a thioamide, such as thiourea (B124793), provides a straightforward route to 2-aminothiazoles bearing a reactive bromomethyl group at the 4-position, which can be further functionalized.